![molecular formula C15H18BrNO2 B2951987 8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2194845-94-6](/img/structure/B2951987.png)
8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a complex organic compound belonging to the class of azabicyclic compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The specific structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology.
准备方法
The synthesis of 8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves several steps, starting from readily available starting materials. One common synthetic route involves the radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This process is mediated by Bu3SnH (tributyltin hydride) in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene. The reaction yields a mixture of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
化学反应分析
8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as azoisobutyronitrile, and specific temperature controls to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the bicyclic structure or the functional groups attached to it .
科学研究应用
8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules, particularly in the study of radical translocation reactions and the formation of bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving nitrogen-containing heterocycles.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents, particularly in the field of neuropharmacology.
作用机制
The mechanism by which 8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in the bicyclic structure can participate in various interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. Specific molecular targets and pathways involved in its mechanism of action are still under investigation .
相似化合物的比较
8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
7-azabicyclo[2.2.1]heptane: Another azabicyclic compound with a different ring structure.
2-azabicyclo[3.2.1]octane: A similar compound with a different substitution pattern on the bicyclic core.
Tropane alkaloids: A family of compounds with a similar bicyclic structure, known for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobenzoyl and methoxy groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(3-bromophenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-19-14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFEDCPZHRQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
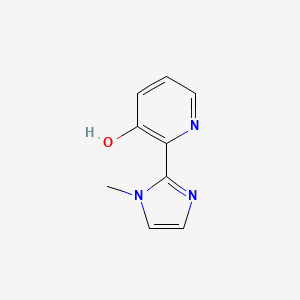
![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2951906.png)
![1-(4-methylphenyl)-4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2951907.png)
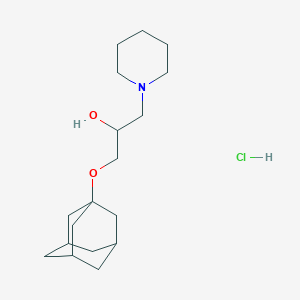
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)
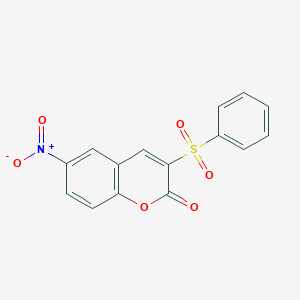
![1-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2951911.png)
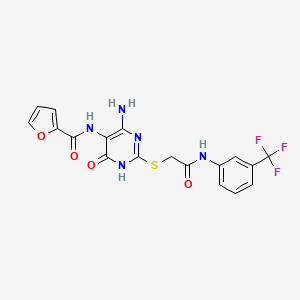
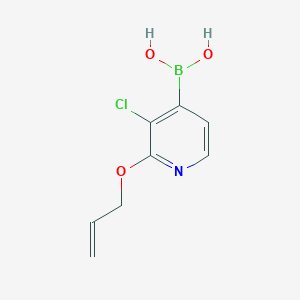
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-FLUOROBENZAMIDE HYDROCHLORIDE](/img/structure/B2951916.png)
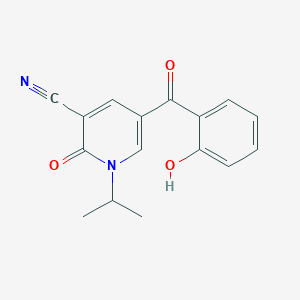
![N-(4-ethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2951921.png)
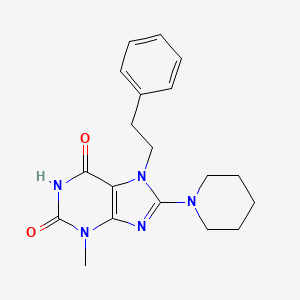
acetonitrile](/img/structure/B2951926.png)
